2-Chloro-5-(trichloromethyl)pyridine

Beschreibung

The exact mass of the compound 2-Chloro-5-(trichloromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-(trichloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(trichloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

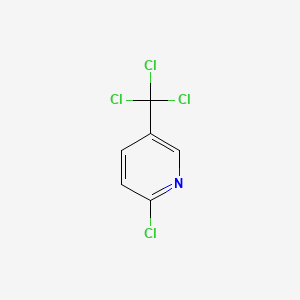

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJIVLGVKMTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028967 | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69045-78-9 | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHC64YM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-5-(trichloromethyl)pyridine basic properties

An In-Depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine: Properties, Synthesis, and Core Applications

Introduction

2-Chloro-5-(trichloromethyl)pyridine, a chlorinated pyridine derivative, stands as a pivotal intermediate in the synthesis of high-value agrochemicals.[1][2] Its unique structure, featuring a chlorine atom on the pyridine ring and a trichloromethyl group, imparts specific reactivity that is expertly exploited in multi-step synthetic pathways. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its fundamental properties, validated synthesis protocols, key chemical transformations, and its critical role in the production of leading herbicides. The methodologies described herein are presented with an emphasis on the underlying chemical principles and process validation to ensure scientific integrity and reproducibility.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. 2-Chloro-5-(trichloromethyl)pyridine is a solid at room temperature with a molecular formula of C₆H₃Cl₄N.[2][3] Its properties are critical for process design, including reaction temperature control, solvent selection, and purification strategies.

Table 1: Core Physicochemical & Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 69045-78-9 | [2][4][5] |

| Molecular Formula | C₆H₃Cl₄N | [2][6] |

| Molecular Weight | 230.91 g/mol | [4][7] |

| Appearance | White to pink solid | [3][8][9] |

| Melting Point | 52.4–55 °C | [8] |

| Boiling Point | 281.8°C at 760 mmHg | [2][4] |

| Density | 1.582 g/cm³ | [2][4] |

| pKa | -2.26 (Predicted) | [2][3] |

| Flash Point | 151.2 °C | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2][3][9] |

| Mass Spectrum (m/z) | 296.84 (M+ for related TCTCMP) | [1] |

PART 2: Synthesis Methodologies & Mechanistic Insights

The industrial production of 2-chloro-5-(trichloromethyl)pyridine is primarily achieved through the chlorination of β-picoline (3-methylpyridine). The choice of methodology depends on factors such as cost of raw materials, desired purity, and scalability. Below are two authoritative protocols, each with distinct advantages.

Methodology 1: Direct Gas-Phase Chlorination of β-Picoline

This method is advantageous for its simplicity and use of an economical starting material.[10] It involves a high-temperature gas-phase reaction where both side-chain and ring chlorination occur. The key to success is precise control over temperature and residence time to maximize the yield of the desired product.

Causality Statement: The high reaction temperature (300-500°C) provides the activation energy for the homolytic cleavage of chlorine, initiating a free-radical mechanism for the exhaustive chlorination of the methyl group. The presence of an inert diluent is crucial to control the reaction exotherm and prevent unwanted decomposition.[10]

-

Reactor Setup: Assemble a vertical quartz tube reactor equipped with a pre-heater, gas inlets for β-picoline, chlorine, and an inert diluent (e.g., carbon tetrachloride), and a condenser/collection system.

-

Vaporization: Heat the pre-heater to 200°C.[11] Introduce a mixture of β-picoline and carbon tetrachloride (as diluent) into the pre-heater to generate a raw material steam.

-

Reaction: Independently, feed dry chlorine gas. Mix the raw material steam and chlorine gas at the entrance of the reactor.

-

Temperature Control: Maintain the reactor temperature between 300°C and 500°C.[10]

-

Residence Time: Adjust the flow rates of the gases to achieve a residence time of 1 to 15 seconds.[10]

-

Condensation: Pass the gaseous reaction output through a condenser to collect the crude product mixture. The mixture will contain the target compound along with other chlorinated pyridines.[10][11]

-

Purification: Separate the product via vacuum distillation. Collect the fraction boiling at 120-124 °C/10 mmHg.[1] Recrystallization from ethanol can be performed for further purification to yield a white solid.[8]

Caption: Free-radical side-chain chlorination of β-picoline.

Methodology 2: Multi-Step Synthesis via N-Oxidation

This route offers greater selectivity and control compared to direct chlorination, albeit with more synthetic steps.[8] The initial oxidation of the pyridine nitrogen activates the ring for regioselective chlorination at the 2-position.

Causality Statement: The N-oxide intermediate directs the incoming electrophilic chlorinating agent (generated from benzoyl chloride) specifically to the C2 position. Subsequent free-radical chlorination of the methyl group, initiated by an agent like methyl ethyl ketone peroxide, proceeds without affecting the now-deactivated ring.[8]

-

Step 1: Synthesis of N-oxygen-3-methylpyridine.

-

In a 500mL four-neck flask, combine 46.6g (0.5 mol) of 3-picoline and 120mL of glacial acetic acid.

-

Heat the mixture to 75°C with stirring.

-

Slowly add 77.3mL of 60% hydrogen peroxide over 45 minutes.

-

Maintain the reaction at 75°C for 24 hours.

-

After the reaction, remove excess acetic acid and water by vacuum distillation. Neutralize the residue with 35% sodium hydroxide solution and extract with chloroform. Dry the organic phase with anhydrous magnesium sulfate to yield N-oxygen-3-methylpyridine.[8]

-

-

Step 2: Synthesis of 2-chloro-5-methylpyridine (CMP).

-

Step 3: Synthesis of 2-chloro-5-(trichloromethyl)pyridine.

-

In a suitable reactor, dissolve the purified CMP from Step 2.

-

Introduce methyl ethyl ketone peroxide as a radical initiator.

-

Heat the reaction and bubble chlorine gas through the solution.

-

Monitor the reaction for 20 hours.

-

After completion, stop the heating and purge the system with nitrogen.

-

Purify the crude product by column chromatography (Silica GF254, eluent: ethyl acetate/petroleum ether 1:20) followed by recrystallization from ethanol to obtain a white solid with a purity of >99%.[8]

-

PART 3: Core Applications in Agrochemical Synthesis

2-Chloro-5-(trichloromethyl)pyridine is not typically the final active ingredient but rather a crucial building block. Its primary value lies in its conversion to other intermediates, most notably 2-chloro-5-(trifluoromethyl)pyridine, the key precursor for several aryloxyphenoxypropionate herbicides.[11][12]

Key Transformation: Halogen Exchange (Fluorination)

The trichloromethyl group is an excellent precursor to the trifluoromethyl group via a halogen exchange (HALEX) reaction. This transformation is critical as the trifluoromethyl group often enhances the biological activity and metabolic stability of the final pesticide.

-

Reactor Setup: In a reaction vessel suitable for high-pressure reactions, combine the crude 2-chloro-5-(trichloromethyl)pyridine, an excess of potassium fluoride (KF) as the fluorinating agent, and dimethyl sulfoxide (DMSO) as the solvent.[8]

-

Catalyst Addition: Add a phase transfer catalyst, such as hexadecyl trimethyl ammonium bromide, to facilitate the reaction between the solid KF and the organic substrate.[8]

-

Reaction: Seal the vessel and heat the mixture. The reaction proceeds via nucleophilic substitution of chloride by fluoride.

-

Work-up and Purification: After the reaction is complete, cool the mixture. The desired product, 2-chloro-5-(trifluoromethyl)pyridine, is isolated by distillation and purified by rectification.[8]

Application Workflow: Synthesis of Haloxyfop-R-methyl

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[13][14] The herbicidally active enantiomer is the R-isomer.[12][13] The synthesis heavily relies on an intermediate derived from 2-chloro-5-(trifluoromethyl)pyridine.

Causality Statement: The synthesis of Haloxyfop involves two key nucleophilic aromatic substitution (SₙAr) reactions. First, the chlorine at the C2 position of the pyridine ring is displaced by a phenoxide. The electron-withdrawing trifluoromethyl group at the C5 position activates the ring, making this substitution feasible. A second nucleophilic substitution then forms the final ether linkage.

Caption: Key steps in the synthesis of Haloxyfop-R-methyl.

PART 4: Analytical & Quality Control Protocols

Ensuring the purity of 2-chloro-5-(trichloromethyl)pyridine is paramount for its successful use in subsequent reactions. High-Performance Liquid Chromatography (HPLC) is a reliable method for its quantification and impurity profiling.[15]

Protocol: HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: Zorbax Eclipse XDB-C18 reverse-phase column.[15]

-

Mobile Phase: A mixture of acetonitrile and water (30:70 v/v).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV at 240 nm.[15]

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Validation: The method should be validated for linearity, precision, and accuracy using certified reference standards. The retention time for 2-chloro-5-(trichloromethyl)pyridine under these conditions serves as the primary identifier.

PART 5: Safety, Handling, and Environmental Profile

2-Chloro-5-(trichloromethyl)pyridine is a toxic and irritant compound that requires careful handling.[2][16]

-

Hazards: Harmful if swallowed or inhaled.[16] Causes skin and serious eye irritation.[9][16] May cause respiratory irritation.[7][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16] Use only in a well-ventilated area or with a suitable respirator (e.g., NIOSH-approved respirator with appropriate cartridges).[7][16]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust. Keep containers securely sealed when not in use. Wash hands thoroughly after handling.[16]

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

-

-

Environmental Precautions: Do not let the product enter drains.[7] Dispose of waste material at a licensed hazardous-waste disposal facility.[17]

Conclusion

2-Chloro-5-(trichloromethyl)pyridine is a cornerstone intermediate for the modern agrochemical industry. Its synthesis, while demanding precise control over reaction conditions, provides a versatile platform for producing highly effective herbicides. The protocols and mechanistic insights provided in this guide serve as a robust resource for researchers engaged in the synthesis and application of this vital chemical compound. Adherence to rigorous analytical and safety procedures is essential for achieving reliable synthetic outcomes and ensuring operator safety.

References

- Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- LookChem. (n.d.). Cas 69045-78-9, 2-Chloro-5-trichloromethylpyridine.

- Google Patents. (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

- Capot Chemical Co., Ltd. (n.d.). MSDS of 2-chloro-5-(trichloromethyl)pyridine.

- AERU, University of Hertfordshire. (n.d.). Haloxyfop (Ref: DOWCO 453).

- Apollo Scientific. (2023). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.

- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- European Patent Office. (1980). EP 0009212 A1 - Process for producing 2-chloro-5-trichloromethylpyridine.

- ChemicalBook. (n.d.). 69045-78-9(2-Chloro-5-trichloromethylpyridine) Product Description.

- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.

- ChemicalBook. (2024). 2-Chloro-5-trichloromethylpyridine | 69045-78-9.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.

- Google Patents. (2009). CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-trichloromethylpyridine.

- SynQuest Laboratories, Inc. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

- PubChem, National Institutes of Health. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine.

- ChemicalBook. (2024). 2-Chloro-5-trichloromethylpyridine - Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97%.

- Wikipedia. (n.d.). Nitrapyrin.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine | CAS 69045-78-9.

- Google Patents. (2014). CN103787961A - Efficient haloxyfop-methyl synthesizing method.

- Google Patents. (2011). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

- ChemicalBook. (n.d.). Nitrapyrin synthesis.

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Weed Science, Cambridge University Press. (2017). Preemergence and Postemergence Activities of the (R) and (S) Enantiomers of Haloxyfop.

- PubChem, National Institutes of Health. (n.d.). Nitrapyrin.

- PubChem, National Institutes of Health. (n.d.). Haloxyfop-P.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine.

- Ambeed. (n.d.). 69045-78-9 | 2-Chloro-5-(trichloromethyl)pyridine.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Cas 69045-78-9,2-Chloro-5-trichloromethylpyridine | lookchem [lookchem.com]

- 3. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [chemicalbook.com]

- 4. 69045-78-9 CAS MSDS (2-Chloro-5-trichloromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-5-trichloromethylpyridine | C6H3Cl4N | CID 50293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 9. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [sigmaaldrich.com]

- 10. data.epo.org [data.epo.org]

- 11. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 12. Haloxyfop (Ref: DOWCO 453) [sitem.herts.ac.uk]

- 13. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 14. Preemergence and Postemergence Activities of the (R) and (S) Enantiomers of Haloxyfop | Weed Science | Cambridge Core [cambridge.org]

- 15. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trichloromethyl)pyridine, with the CAS number 69045-78-9, is a pivotal chlorinated pyridine derivative.[1] It serves as a critical intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2][3] Notably, it is a key precursor for producing high-potency herbicides and insecticides.[2][3][4] This guide offers a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, providing valuable insights for professionals in chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-(trichloromethyl)pyridine is provided in the table below.

| Property | Value |

| CAS Number | 69045-78-9[5][6][7][8][9] |

| Molecular Formula | C₆H₃Cl₄N[5][6][7][8][10] |

| Molecular Weight | 230.91 g/mol [5][6][8][10] |

| Melting Point | -18.14 °C[5] |

| Boiling Point | 281.8 °C at 760 mmHg |

| Density | 1.582 g/cm³ |

| Flash Point | 151.2 °C |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[6][9] |

Synthesis and Mechanism

The industrial synthesis of 2-Chloro-5-(trichloromethyl)pyridine has evolved to improve yield and efficiency. A common and economically viable method involves the gas-phase chlorination of β-picoline.[2][3][4]

Industrial Synthesis: Gas-Phase Chlorination of β-Picoline

This process involves reacting β-picoline with chlorine gas at high temperatures (300-500°C) in the presence of an inert diluent.[2][3][4] This method is advantageous due to the low cost of the starting material, a simple reaction process, and a short reaction time, resulting in a high yield of 30-60%.[2][3][4]

A multi-step synthesis from 3-methylpyridine is also a significant industrial pathway.[11][12] This involves the N-oxidation of 3-methylpyridine, followed by oriented chlorination and subsequent reaction to yield the final product.[11][12]

Laboratory-Scale Synthesis

A laboratory-scale synthesis can be achieved through a two-step chlorination of 2-chloro-5-chloromethyl pyridine.[1][13] The initial step involves the chlorination of 2-chloro-5-chloromethyl pyridine under reflux conditions with UV irradiation.[1][13] The resulting intermediate is then further chlorinated at a higher temperature using a catalyst like WCl₆.[1][13]

Experimental Protocol: Two-Step Chlorination

Materials:

-

2-chloro-5-chloromethyl pyridine

-

Chlorine gas

-

Tungsten(VI) chloride (WCl₆)

-

Carbon tetrachloride (solvent)

-

1,2-dichloroethane (recrystallization solvent)

-

Active carbon

Procedure:

-

Dissolve 2-chloro-5-chloromethyl pyridine in carbon tetrachloride in a reaction vessel equipped with a reflux condenser and a gas inlet.

-

Heat the mixture to reflux and introduce chlorine gas while irradiating with a UV lamp for 8 hours.

-

After the initial chlorination, distill off the carbon tetrachloride.

-

Add WCl₆ catalyst to the residue and heat the mixture to 175°C.

-

Continue to pass chlorine gas through the mixture for 6 hours.

-

Purify the crude product by vacuum distillation.

-

Recrystallize the collected fraction from 1,2-dichloroethane with active carbon to obtain pure 2,3,6-trichloro-5-(trichloromethyl)pyridine.[1]

Synthesis Pathway Diagram

Caption: Multi-step synthesis from 3-picoline.

Chemical Reactivity and Key Transformations

The reactivity of 2-Chloro-5-(trichloromethyl)pyridine is centered around the chloro and trichloromethyl functional groups. These sites are susceptible to nucleophilic substitution and further halogen exchange reactions. A significant application of this reactivity is in the synthesis of other valuable intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, a key component in the production of herbicides like fluazifop.[11]

Applications in Industry

2-Chloro-5-(trichloromethyl)pyridine is a cornerstone intermediate in the agrochemical industry.

-

Herbicides: It is a precursor for potent herbicides used to control a wide range of weeds, thereby improving crop yields.

-

Pesticides: This compound is also utilized as an active ingredient in pesticides for the effective management of various pests, protecting crops from damage.

-

Fungicides and Medicines: Its derivatives are also used in the preparation of fungicides and medicines.[1]

Analytical Characterization

The purity and identity of 2-Chloro-5-(trichloromethyl)pyridine are typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining its purity.

Analytical Workflow: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18)

Conditions:

-

Mobile Phase: Acetonitrile and water (30:70 v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at 240 nm

This method allows for the accurate quantification of 2-Chloro-5-(trichloromethyl)pyridine and the identification of any impurities.

Analytical Workflow Diagram

Caption: HPLC analytical workflow for purity assessment.

Safety and Handling

2-Chloro-5-(trichloromethyl)pyridine is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[14] It may also cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): When handling this chemical, it is crucial to wear protective gloves, clothing, and eye/face protection.[14] Use in a well-ventilated area is essential, and respiratory protection may be required.[15]

-

First Aid: In case of inhalation, move the person to fresh air.[15] For skin contact, wash off with soap and plenty of water.[15] If in eyes, rinse thoroughly with water for at least 15 minutes.[15] If swallowed, rinse mouth with water and consult a physician.[15]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15] Firefighters should wear self-contained breathing apparatus.[15] Hazardous decomposition products include carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[15]

-

Storage: Store in a cool place in a tightly closed container.[14]

Conclusion

2-Chloro-5-(trichloromethyl)pyridine is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its synthesis has been optimized for high yield and cost-effectiveness. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers and professionals working with this compound. Continued research into its applications and derivatives is likely to yield new and valuable products in the fields of agriculture and medicine.

References

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26, 110-112. [Link]

-

LookChem. (n.d.). Cas 69045-78-9, 2-Chloro-5-trichloromethylpyridine. Retrieved from [Link]

- Google Patents. (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

-

European Patent Office. (n.d.). EP 0009212 A1 - Process for producing 2-chloro-5-trichloromethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine.

- Google Patents. (n.d.). CA1132572A - Process for producing 2-chloro-5- trichloromethyl pyridine.

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]

-

Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. Retrieved from [Link]

-

Justia Patents. (n.d.). Preparation of 2-chloro-5-trichloromethyl pyridine from lower chlorinated beta-picolines. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0009212 B1 - Process for producing 2-chloro-5-trichloromethylpyridine. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

Pharmaffiliates. (n.d.). CAS No : 69045-78-9 | Product Name : 2-Chloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

US EPA. (2025). Pyridine, 2-chloro-5-(trichloromethyl)- - Substance Details. Retrieved from [Link]

-

Chemchart. (n.d.). 2-chloro-5-(trichloromethyl)pyridine (69045-78-9). Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 3. CA1132572A - Process for producing 2-chloro-5- trichloromethyl pyridine - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. 69045-78-9 CAS MSDS (2-Chloro-5-trichloromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trichloromethyl)pyridine (CTMP), a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. We delve into the molecule's structural characteristics, physicochemical properties, and critically, the primary synthetic routes employed for its production. The narrative emphasizes the mechanistic rationale behind key synthetic strategies, particularly the free-radical chlorination of picoline derivatives, offering field-proven insights into reaction control and optimization. Detailed, step-by-step protocols, data tables, and process-flow diagrams are provided to serve as a practical resource for laboratory and process chemistry professionals. The guide culminates with a discussion of CTMP's significant applications and downstream transformations, underscoring its importance in modern chemical manufacturing.

Introduction and Strategic Importance

2-Chloro-5-(trichloromethyl)pyridine, CAS Number 69045-78-9, is a polychlorinated pyridine derivative of significant industrial value.[1][2] Its unique structure, featuring a chlorine atom on the pyridine ring and a trichloromethyl group on the side chain, makes it a versatile building block for introducing the pyridyl moiety into more complex molecules. It is an essential intermediate for producing a range of active ingredients for herbicides, fungicides, and insecticides.[1][3] Notably, it serves as a precursor to 2-chloro-5-(trifluoromethyl)pyridine, a key component in the synthesis of prominent herbicides like fluazifop.[4][5] The synthetic pathways to CTMP are therefore of great interest, demanding robust, scalable, and cost-effective methodologies.

Chemical Structure and Physicochemical Properties

The structural and physical properties of a chemical intermediate are foundational to its handling, reactivity, and application.

Chemical Structure

The molecule consists of a pyridine ring chlorinated at the 2-position, with a trichloromethyl (-CCl₃) group at the 5-position.

Caption: Gas-Phase Chlorination Workflow for CTMP Synthesis.

Experimental Protocol: Gas-Phase Chlorination (Based on principles described in EP 0009212 A1) [6]

-

System Setup: A vapor-phase reaction system is assembled, typically consisting of an evaporator for the β-picoline, gas flow controllers for chlorine and an inert diluent (e.g., nitrogen), a pre-heater/mixer, and a tubular reactor heated to the target temperature (e.g., 330-470°C). The reactor outlet is connected to a condenser and a series of traps to collect the product mixture.

-

Vaporization & Mixing: Liquid β-picoline is vaporized and mixed with a stream of chlorine gas and nitrogen. The molar ratio of chlorine to β-picoline is a critical parameter, often ranging from 4:1 to 10:1 to ensure sufficient chlorination.

-

Reaction: The gaseous mixture is passed through the heated reactor. The residence time is carefully controlled (typically a few seconds) to optimize for the formation of 2-chloro-5-(trichloromethyl)pyridine.

-

Product Collection: The hot gas stream exiting the reactor is rapidly cooled and condensed. The resulting liquid mixture contains the desired product, unreacted starting materials, HCl, and various other chlorinated picolines.

-

Purification: The crude product is neutralized to remove HCl. The organic components are then separated by fractional vacuum distillation to isolate the 2-chloro-5-(trichloromethyl)pyridine fraction, which typically has a boiling point of 120-124°C at 10 mmHg. [3]

Alternative Route: Multi-Step Liquid-Phase Synthesis

An alternative strategy involves a more controlled, multi-step liquid-phase synthesis starting from 3-methylpyridine. This method provides greater regioselectivity for the initial chlorination of the pyridine ring. [7] Causality and Rationale: Direct liquid-phase chlorination of the 3-picoline ring is often unselective. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. The N-oxide group deactivates the ring towards electrophilic substitution but, more importantly, directs chlorination to the 2- and 6-positions. Subsequent removal of the oxygen atom and chlorination of the side chain yields the final product.

Step-by-Step Synthesis Workflow: (Based on methodology from CN103787960A) [8][7]

-

Synthesis of 3-Methylpyridine N-oxide: 3-methylpyridine is oxidized using an agent like hydrogen peroxide in a solvent such as glacial acetic acid.

-

Synthesis of 2-Chloro-5-methylpyridine: The N-oxide is subjected to oriented chlorination. A chlorinating agent like benzoyl chloride is used to selectively introduce a chlorine atom at the 2-position.

-

Synthesis of 2-Chloro-5-(trichloromethyl)pyridine: The methyl group of 2-chloro-5-methylpyridine is chlorinated to a trichloromethyl group. This is a free-radical reaction, initiated by an agent like methyl ethyl ketone peroxide, while chlorine gas is bubbled through the solution.

-

Purification: The crude product is purified, typically by distillation followed by column chromatography and recrystallization from a solvent like ethanol to yield the final white solid product. [7]

Caption: Multi-Step Liquid-Phase Synthesis of CTMP.

Key Applications in Chemical Synthesis

The primary utility of 2-Chloro-5-(trichloromethyl)pyridine is as a versatile chemical intermediate. [1][3]Its trifunctional nature (ring nitrogen, ring chlorine, and trichloromethyl group) allows for a wide range of subsequent transformations.

-

Agrochemicals: It is a foundational material for herbicides and pesticides. [1][3]The pyridyl moiety is a common feature in many biologically active molecules, and CTMP provides an efficient route to incorporate this scaffold.

-

Synthesis of Trifluoromethylpyridines: A major application is its conversion to 2-chloro-5-(trifluoromethyl)pyridine. This is typically achieved through a halogen exchange reaction (e.g., using HF or KF), where the three chlorine atoms of the -CCl₃ group are replaced by fluorine atoms. [4][7]This trifluoromethyl derivative is a crucial intermediate for producing several modern herbicides. [5]

Safety and Handling

2-Chloro-5-(trichloromethyl)pyridine is classified as a toxic and irritant compound. [1][8]

-

Hazards: It is harmful if swallowed and causes skin and eye irritation. [8]* Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C). [8][9]

Conclusion

2-Chloro-5-(trichloromethyl)pyridine is a high-value intermediate whose synthesis is a cornerstone for the production of numerous agrochemical products. The dominant manufacturing method, gas-phase free-radical chlorination, offers a direct, albeit challenging, route that requires precise control over reaction parameters. Alternative multi-step liquid-phase syntheses provide a more controlled but lengthier pathway. A thorough understanding of the underlying reaction mechanisms, particularly the principles of free-radical substitution and directed chlorination, is essential for any researcher or process chemist working with this important compound. Its strategic role as a precursor to trifluoromethylpyridine derivatives ensures its continued relevance in the fine chemicals industry.

References

-

Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]

-

Wikipedia. (n.d.). Nitrapyrin. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Nitrapyrin. Retrieved from [Link]

- Google Patents. (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

-

LookChem. (n.d.). Cas 69045-78-9, 2-Chloro-5-trichloromethylpyridine. Retrieved from [Link]

-

Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

Braga, D., et al. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. [Link]

-

ACS Publications. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. [Link]

-

NIST WebBook. (n.d.). 2-(Trichloromethyl)-5-chloro pyridine. Retrieved from [Link]

-

European Patent Office. (1980). EP 0009212 A1 - Process for producing 2-chloro-5-trichloromethylpyridine. Retrieved from [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

-

Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

-

ResearchGate. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Retrieved from [Link]

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

- Google Patents. (2009). CN101337924A - Method for chlorination of side chain of picolines.

-

Arctom Scientific. (n.d.). CAS NO. 69045-84-7 | 2,3,5-DCTF. Retrieved from [Link]

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (1994). US5319088A - Selective gas phase chlorination of polychlorinated β-picolines.

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

Lumen Learning. (n.d.). 18.4. Radical reactions in practice | Organic Chemistry II. Retrieved from [Link]

-

Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. Retrieved from [Link]

Sources

- 1. Cas 69045-78-9,2-Chloro-5-trichloromethylpyridine | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. asianpubs.org [asianpubs.org]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 8. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine (Nitrapyrin): Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trichloromethyl)pyridine, widely known in the agricultural sector as Nitrapyrin. We delve into the historical context of its discovery by The Dow Chemical Company and its subsequent development into a key nitrification inhibitor. The core of this document focuses on a detailed examination of its synthesis methodologies, from the prevalent commercial photochlorination of 2-methylpyridine to alternative patented routes. The guide further explores its mechanism of action, agricultural applications, and recent advancements in its formulation. This document is intended to be a valuable resource for professionals in the fields of chemistry, agriculture, and environmental science.

Discovery and Historical Context: A Foundation in Agricultural Chemistry

The story of 2-Chloro-5-(trichloromethyl)pyridine, commercially known as Nitrapyrin, is rooted in the post-war era of agricultural innovation. In the late 1950s, scientists at The Dow Chemical Company, a company with a long history of pioneering developments in agricultural chemicals since 1906, discovered the potent nitrification-inhibiting properties of this compound[1][2]. This discovery was a significant step towards improving nitrogen fertilizer efficiency.

The scientific community was formally introduced to nitrapyrin in 1962[1]. Following extensive research and development, a U.S. patent for the production of nitrapyrin was assigned to Dow Chemical Co. in 1969[3]. This paved the way for its commercialization. In 1974, the U.S. Environmental Protection Agency (EPA) granted registration for nitrapyrin as an active ingredient[1]. Two years later, in 1976, it was introduced to the U.S. market under the brand name N-Serve® for use with anhydrous ammonia[1]. This marked a pivotal moment in nitrogen management for farmers, offering a tool to reduce nitrogen loss and improve crop yields[1].

Physicochemical Properties

Nitrapyrin is a white crystalline solid with a characteristic sweet odor[4]. Its key physicochemical properties are summarized in the table below:

| Property | Value |

| Chemical Formula | C₆H₃Cl₄N |

| Molar Mass | 230.907 g/mol |

| Appearance | Colorless/white crystalline solid |

| Odor | Sweet |

| Melting Point | 63 °C |

| Solubility in Water | Insoluble |

| Vapor Pressure | 0.003 mmHg (22.8°C) |

Synthesis Methodologies: A Technical Deep Dive

The industrial production of 2-Chloro-5-(trichloromethyl)pyridine has evolved, with several synthetic routes being developed and patented. The choice of method often depends on factors such as the cost of starting materials, reaction efficiency, and environmental considerations.

Commercial Synthesis: Photochlorination of 2-Methylpyridine

The most common commercial method for producing nitrapyrin is through the photochlorination of 2-methylpyridine (α-picoline)[4][5]. This process involves the introduction of chlorine gas under ultraviolet (UV) light, which facilitates the selective substitution of hydrogen atoms with chlorine on the methyl group[5].

Reaction: CH₃-C₅H₄N + 4Cl₂ → CCl₃-ClC₅H₃N + 4 HCl[4]

Experimental Protocol: A Generalized Procedure

-

Reaction Setup: A reaction vessel equipped with a UV lamp, gas inlet, condenser, and stirrer is charged with 2-methylpyridine.

-

Initiation: The reaction is initiated by turning on the UV lamp.

-

Chlorination: Chlorine gas is bubbled through the 2-methylpyridine at a controlled rate. The reaction is typically carried out at an elevated temperature.

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of the starting material and the formation of the desired product.

-

Work-up and Purification: Once the reaction is complete, the crude product is purified, often through distillation, to isolate the 2-Chloro-5-(trichloromethyl)pyridine.

Alternative Patented Syntheses

An alternative patented process involves the gas-phase reaction of β-picoline with chlorine at high temperatures[6][7][8][9]. This method offers a high yield of 30% to 60% based on β-picoline and is considered industrially advantageous due to the economical starting material and simple reaction step[8][9].

Reaction Conditions:

| Parameter | Range |

| Reactants | β-picoline and Chlorine |

| Phase | Gaseous |

| Temperature | 300°C to 500°C |

| Residence Time | 0.5 to 60 seconds |

| Inert Diluent | Nitrogen, halogenated methane, ethane, or ethylene |

Experimental Protocol Outline:

-

Vaporization: β-picoline is vaporized and mixed with an inert diluent gas.

-

Mixing: The vaporized β-picoline and inert gas mixture is then combined with chlorine gas.

-

Reaction: The gaseous mixture is passed through a heated reactor tube.

-

Condensation and Separation: The reaction products are condensed and then separated, often through distillation, to recover the 2-Chloro-5-(trichloromethyl)pyridine. Unreacted starting materials and byproducts can be recycled[8][9].

A synthetic method detailed in a Chinese patent outlines a four-step process starting from 3-methylpyridine[10][11].

Workflow:

Caption: Multi-step synthesis of 2-Chloro-5-(trichloromethyl)pyridine.

Step-by-step Methodology:

-

Synthesis of N-oxygen-3-methylpyridine: 3-methylpyridine is reacted with 60% hydrogen peroxide in glacial acetic acid as a solvent[10][11].

-

Synthesis of 2-chloro-5-methylpyridine: N-oxygen-3-methylpyridine undergoes oriented chlorination using benzoyl chloride as the chlorinating agent[10][11].

-

Synthesis of 2-chloro-5-trichloromethyl pyridine: The intermediate is then reacted with an initiating agent, such as methyl ethyl ketone peroxide, to yield the crude product[10][11].

-

Refining: The crude product is purified through halogen exchange fluoridation and rectification to obtain the final high-purity product[10][11].

Mechanism of Action: A Targeted Inhibition

Nitrapyrin's efficacy as a nitrification inhibitor lies in its ability to selectively target the Nitrosomonas bacteria, which are responsible for the first step of nitrification: the conversion of ammonium (NH₄⁺) to nitrite (NO₂⁻)[3]. It achieves this by inhibiting the ammonia monooxygenase (AMO) enzyme, a key component in the metabolic pathway of these bacteria[4][12]. By disrupting this process, nitrapyrin slows down the conversion of stable ammonium to mobile nitrate, reducing nitrogen leaching and increasing its availability to crops[4].

Sources

- 1. N-Serve® Nitrogen Stabilizer: A Proven History | MaxFacts | Corteva Agriscience™ [corteva.com]

- 2. corporate.dow.com [corporate.dow.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Nitrapyrin - Wikipedia [en.wikipedia.org]

- 5. Nitrapyrin [sitem.herts.ac.uk]

- 6. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. CA1132572A - Process for producing 2-chloro-5- trichloromethyl pyridine - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. data.epo.org [data.epo.org]

- 10. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 11. 2-Chloro-5-trichloromethylpyridine | 69045-78-9 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Environmental Fate and Degradation of 2-Chloro-5-(trichloromethyl)pyridine (Nitrapyrin)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the environmental fate and degradation of 2-Chloro-5-(trichloromethyl)pyridine, commercially known as nitrapyrin. As a widely used nitrification inhibitor in agriculture, understanding its behavior in the environment is paramount for assessing its ecological impact and ensuring its sustainable use. This document synthesizes current scientific knowledge on its physicochemical properties, primary degradation pathways, and ecotoxicological profile, offering field-proven insights and detailed experimental protocols for its study.

Introduction: The Role and Significance of Nitrapyrin

Nitrapyrin, with the chemical formula C6H3Cl4N, is a white crystalline solid characterized by a sweet odor.[1] It has been utilized in agriculture since 1974 as a soil bactericide to inhibit the activity of Nitrosomonas species, the primary ammonia-oxidizing bacteria in the soil.[1][2] By selectively inhibiting the first step of nitrification (the conversion of ammonium to nitrite), nitrapyrin helps to maintain nitrogen in the more stable ammonium form for longer periods.[2][3] This enhanced nitrogen use efficiency can lead to increased crop yields and reduced nitrogen losses to the environment through nitrate leaching and nitrous oxide emissions.[1][2][3] However, its application necessitates a thorough understanding of its environmental persistence, mobility, and potential non-target effects.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental transport and fate of a chemical are fundamentally governed by its physical and chemical properties. For nitrapyrin, these properties dictate its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C6H3Cl4N | Provides the basis for its chemical structure and reactivity. |

| Molar Mass | 230.907 g/mol | Influences its diffusion and transport characteristics.[1] |

| Appearance | White crystalline solid | Relevant for handling and formulation.[1] |

| Melting Point | 63 °C | Indicates its physical state under environmental conditions.[1] |

| Water Solubility | Insoluble | Suggests a tendency to associate with soil organic matter rather than remaining in the aqueous phase, though it is found in freshwater.[1][4] |

| Vapor Pressure | 0.003 mmHg (22.8°C) | Low vapor pressure suggests that volatilization is not a primary dissipation pathway, especially when incorporated into the soil.[1] |

Environmental Fate and Transport: Where Does It Go?

Once introduced into the environment, nitrapyrin is subject to a variety of processes that determine its distribution and persistence.

Soil Adsorption and Mobility

The movement of nitrapyrin in the soil is largely controlled by its adsorption to soil particles. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates stronger adsorption and lower mobility.[5][6]

Studies have shown that nitrapyrin is readily adsorbed by soil, and this adsorption is strongly influenced by the soil's organic matter content.[5][7] In soils with high organic matter, the availability and, consequently, the effectiveness of nitrapyrin can be reduced.[7] The adsorption process is often described by a quasi-second-order kinetic model, suggesting that the process is initially rapid, followed by a slower approach to equilibrium.[5] The adsorption is also an endothermic process, meaning that an increase in temperature can promote the adsorption of nitrapyrin to soil particles.[5]

The soil distribution coefficient (Kd) also quantifies the partitioning of a chemical between the soil and water phases.[8] Like Koc, Kd values are influenced by soil properties, with higher values indicating stronger binding.[9][10]

Due to its moderate to high adsorption to soil organic matter, nitrapyrin is considered to have low leachability.[4] However, its detection in freshwater streams indicates that transport via surface runoff or other pathways can occur.[4]

Abiotic Degradation Pathways: The Role of Light and Water

Nitrapyrin can be broken down in the environment through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For nitrapyrin, the primary hydrolytic degradation pathway involves the transformation of the trichloromethyl group to a carboxylic acid, resulting in the formation of 6-chloropicolinic acid (6-CPA).[1]

The rate of hydrolysis is influenced by factors such as pH and temperature.[11][12] Generally, the rate of hydrolysis increases with increasing temperature.[11] Understanding the kinetics of this reaction is crucial for predicting the persistence of nitrapyrin in different soil and water environments.

Diagram of Nitrapyrin Hydrolysis:

Caption: Hydrolysis of nitrapyrin to 6-chloropicolinic acid.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Nitrapyrin is susceptible to decomposition upon exposure to light, which is why it is generally recommended to be incorporated into the soil rather than applied to the surface.[6] The rate of photolysis depends on the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers.

The quantum yield is a measure of the efficiency of a photochemical process. It represents the number of molecules that undergo a specific reaction for each photon absorbed.[13][14] Determining the quantum yield of nitrapyrin photolysis is essential for accurately modeling its degradation rate in sunlit surface waters.[13][15]

Biotic Degradation: The Microbial Contribution

Microorganisms in the soil and water play a significant role in the degradation of nitrapyrin. This biodegradation can occur through various mechanisms, including mineralization and cometabolism.

Aerobic and Anaerobic Metabolism

Nitrapyrin can be degraded by a variety of soil microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.[2] This microbial breakdown contributes to its overall dissipation in the environment.

Studies have shown that certain bacteria, such as those from the genera Pseudomonas and Bacillus, are capable of degrading pesticides.[16] The degradation of nitrapyrin by the ammonia-oxidizing bacterium Nitrosomonas europaea has been specifically studied, showing its oxidation to 6-chloropicolinic acid.[17][18] This suggests that the very organisms nitrapyrin is designed to inhibit can also contribute to its breakdown.

Enzymatic Pathways and Cometabolism

The microbial degradation of organic compounds is mediated by enzymes. Identifying the specific enzymes and metabolic pathways involved in nitrapyrin degradation is an active area of research. It is hypothesized that monooxygenase and dioxygenase enzymes may play a role in the initial steps of degradation.

Cometabolism is the process where a microbe transforms a compound that it cannot use as a source of energy or essential nutrients, in the presence of a primary growth substrate.[19][20] It is possible that some microorganisms degrade nitrapyrin cometabolically while utilizing other organic compounds in the soil as their primary energy source.

Diagram of Nitrapyrin Degradation Pathways:

Caption: Major degradation pathways of nitrapyrin.

Ecotoxicity: Effects on Non-Target Organisms

While nitrapyrin is designed to target a specific group of soil bacteria, it is essential to evaluate its potential effects on other, non-target organisms in the environment. Ecotoxicity studies are conducted on a range of organisms representing different trophic levels.

Aquatic Ecotoxicity

The toxicity of nitrapyrin to aquatic organisms is a key consideration, especially given its detection in streams. Standardized tests are used to determine the concentration of a substance that causes adverse effects on aquatic life.

-

Acute Toxicity: This is typically assessed over a short period (e.g., 96 hours for fish, 48 hours for daphnids) and is expressed as the LC50 (lethal concentration for 50% of the test organisms) or EC50 (effective concentration causing a response in 50% of the test organisms).[21][22][23]

-

Chronic Toxicity: This involves longer-term exposure and assesses effects on growth, reproduction, and survival.[12]

The primary degradation product, 6-CPA, also needs to be assessed for its aquatic toxicity.[24]

Terrestrial Ecotoxicity

The effects of nitrapyrin on terrestrial organisms, including soil invertebrates and non-target microorganisms, are also of concern. Studies have shown that nitrapyrin can have broader effects on the soil microbial community structure and function beyond its intended target of ammonia-oxidizing bacteria.[25][26][27]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical accumulates in an organism to a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the water.[27][28][29][30][31][32][33]

A substance is generally considered to have a high potential for bioaccumulation if its log Pow (octanol-water partition coefficient) is greater than 3.[28][31] Given that the log Pow of nitrapyrin is in this range, its bioaccumulation potential warrants investigation. BCF studies in fish are typically conducted to experimentally determine this potential.[26][31][34]

Experimental Protocols for Environmental Fate Studies

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for ensuring the quality and comparability of environmental fate and ecotoxicity data.[1][4][35]

Protocol for Determining Ready Biodegradability (Adapted from OECD 301)

This protocol provides a framework for assessing the potential for microbial degradation of nitrapyrin in an aqueous aerobic environment.[25][30][36][37][38]

Objective: To determine the ready biodegradability of nitrapyrin by measuring CO2 evolution.

Materials:

-

Test substance: 2-Chloro-5-(trichloromethyl)pyridine

-

Inoculum: Activated sludge from a domestic wastewater treatment plant

-

Mineral medium (as specified in OECD 301)

-

CO2-free air

-

CO2 absorption flasks (containing Ba(OH)2 or NaOH)

-

Respirometer or other suitable apparatus for measuring CO2 evolution

Procedure:

-

Prepare a solution of the test substance in the mineral medium at a known concentration (e.g., 10-20 mg/L of total organic carbon).

-

Inoculate the test solution with a small amount of activated sludge.

-

Set up control flasks containing only the inoculum and mineral medium, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).

-

Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

Continuously aerate the flasks with CO2-free air.

-

Trap the evolved CO2 in the absorption flasks and quantify it at regular intervals by titration or with a total organic carbon (TOC) analyzer.

-

Calculate the percentage of biodegradation based on the amount of CO2 produced relative to the theoretical maximum.

Workflow for Biodegradation Study:

Caption: Workflow for a ready biodegradability study.

Protocol for Determining Phototransformation in Water (Adapted from OECD 316)

This protocol outlines a method for studying the direct photolysis of nitrapyrin in water.[1][2][28][35][39]

Objective: To determine the rate of direct phototransformation of nitrapyrin in water and identify major transformation products.

Materials:

-

Test substance: 2-Chloro-5-(trichloromethyl)pyridine (radiolabeled if possible)

-

Sterile, buffered pure water (e.g., pH 7)

-

Quartz test vessels

-

Light source simulating natural sunlight (e.g., xenon arc lamp with filters)

-

Dark control vessels

-

Analytical instrumentation (e.g., HPLC, LC-MS) for quantifying the test substance and its transformation products

Procedure:

-

Prepare a solution of the test substance in the buffered water at a concentration not exceeding half its solubility.

-

Fill the quartz test vessels with the solution and seal them.

-

Expose the test vessels to the light source at a constant temperature.

-

Simultaneously, incubate dark control vessels to account for any abiotic degradation not due to light.

-

Collect samples from both irradiated and dark control vessels at various time points.

-

Analyze the samples to determine the concentration of the parent compound and any transformation products.

-

Calculate the photolysis rate constant and half-life.

Workflow for Phototransformation Study:

Caption: Workflow for a phototransformation in water study.

Protocol for Acute Immobilisation Test with Daphnia sp. (Adapted from OECD 202)

This protocol is used to assess the acute toxicity of nitrapyrin to aquatic invertebrates.[4][21][29][40][41]

Objective: To determine the concentration of nitrapyrin that causes immobilization in 50% of Daphnia magna over a 48-hour period (48h EC50).

Materials:

-

Test substance: 2-Chloro-5-(trichloromethyl)pyridine

-

Test organisms: Daphnia magna, less than 24 hours old

-

Reconstituted or natural water (pH 6-9)

-

Test vessels (e.g., 50-100 mL beakers)

-

Controlled environment chamber (20 ± 2 °C, 16h light/8h dark photoperiod)

Procedure:

-

Prepare a series of at least five geometrically spaced concentrations of the test substance in the test water, plus a control (no test substance).

-

Place a group of daphnids (e.g., 5 individuals) into each test vessel, with at least four replicate vessels per concentration and control.

-

Incubate the test vessels for 48 hours under the specified environmental conditions.

-

Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals (unable to swim within 15 seconds after gentle agitation).

-

Calculate the 48h EC50 using appropriate statistical methods.

Protocol for Fish Acute Toxicity Test (Adapted from OECD 203)

This protocol is designed to determine the acute lethal toxicity of nitrapyrin to fish.[22][23][24][42][43]

Objective: To determine the concentration of nitrapyrin that is lethal to 50% of the test fish over a 96-hour period (96h LC50).

Materials:

-

Test substance: 2-Chloro-5-(trichloromethyl)pyridine

-

Test organisms: A suitable fish species (e.g., rainbow trout, zebrafish)

-

Test water of appropriate quality

-

Test tanks

-

Controlled environment system to maintain water quality parameters (temperature, dissolved oxygen, pH)

Procedure:

-

Prepare a series of at least five concentrations of the test substance in a geometric series, plus a control.

-

Acclimate the fish to the test conditions.

-

Introduce a group of fish (at least seven per concentration) into each test tank.

-

Expose the fish to the test substance for 96 hours.

-

Record mortalities and any abnormal behavior at 24, 48, 72, and 96 hours.

-

Determine the 96h LC50 with 95% confidence limits using appropriate statistical methods.

Conclusion: A Holistic View of Nitrapyrin's Environmental Journey

The environmental fate of 2-Chloro-5-(trichloromethyl)pyridine is a complex interplay of its physicochemical properties and various degradation and transport processes. While its primary degradation to 6-chloropicolinic acid through hydrolysis and microbial action is a key feature of its environmental behavior, a comprehensive risk assessment requires consideration of its potential for off-site transport, its effects on non-target microbial communities, and its ecotoxicity to a range of terrestrial and aquatic organisms. The continued use of standardized protocols and further research into its degradation kinetics, enzymatic pathways, and long-term ecological effects will be crucial for ensuring the responsible and sustainable application of this important agricultural tool.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. researchgate.net [researchgate.net]

- 8. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 9. eag.com [eag.com]

- 10. researchgate.net [researchgate.net]

- 11. The hydrolysis and photolysis rates of nitrapyrin in dilute aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Nitrification-denitrification co-metabolism in an algal-bacterial aggregates system for simultaneous pyridine and nitrogen removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monochloramine Cometabolism by Mixed-Culture Nitrifiers under Drinking Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 22. oecd.org [oecd.org]

- 23. eurofins.com.au [eurofins.com.au]

- 24. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 25. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. mdpi.com [mdpi.com]

- 28. oecd.org [oecd.org]

- 29. biotecnologiebt.it [biotecnologiebt.it]

- 30. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 31. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 32. Mathematical relationships between metrics of chemical bioaccumulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. semspub.epa.gov [semspub.epa.gov]

- 34. epa.gov [epa.gov]

- 35. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 36. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 37. eurolab.net [eurolab.net]

- 38. microbe-investigations.com [microbe-investigations.com]

- 39. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 40. oecd.org [oecd.org]

- 41. shop.fera.co.uk [shop.fera.co.uk]

- 42. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 43. oecd.org [oecd.org]

2-Chloro-5-(trichloromethyl)pyridine IUPAC name and synonyms

An In-Depth Technical Guide to 2-Chloro-5-(trichloromethyl)pyridine

This guide provides a comprehensive technical overview of 2-Chloro-5-(trichloromethyl)pyridine, a critical intermediate in the synthesis of modern agrochemicals. Designed for researchers, chemists, and professionals in the drug development and agrochemical industries, this document delves into its chemical identity, properties, synthesis pathways, and safe handling protocols, grounding all information in authoritative scientific data.

Nomenclature and Structural Identification

Correctly identifying a chemical compound is the foundation of all subsequent research and application. 2-Chloro-5-(trichloromethyl)pyridine is a polychlorinated pyridine derivative. Its precise nomenclature and structural details are paramount to distinguish it from its isomers, such as the well-known nitrification inhibitor, Nitrapyrin.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-5-(trichloromethyl)pyridine .[1][2] It is registered under the CAS Number 69045-78-9 .[1][3][4]

Common synonyms and identifiers for this compound include:

Structural Elucidation and Isomeric Distinction

The molecular formula for 2-Chloro-5-(trichloromethyl)pyridine is C₆H₃Cl₄N, with a molecular weight of approximately 230.91 g/mol .[2][3][6] The structure consists of a pyridine ring chlorinated at the 2-position and substituted with a trichloromethyl group at the 5-position.

It is crucial to differentiate this compound from its structural isomer, Nitrapyrin, which is 2-chloro-6-(trichloromethyl)pyridine (CAS No. 1929-82-4).[7][8] While both share the same molecular formula and weight, the substitution pattern on the pyridine ring is different, leading to distinct chemical properties and biological activities. Nitrapyrin is primarily used as a soil bactericide and nitrification inhibitor to prevent the loss of nitrogen-based fertilizers.[7][8][9] The distinct substitution pattern is visualized below.

Caption: Chemical structures of the target compound and its isomer, Nitrapyrin.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for designing synthetic routes, purification strategies, and safe handling procedures. The properties of 2-Chloro-5-(trichloromethyl)pyridine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₄N | [1][2][3] |

| Molecular Weight | 230.91 g/mol | [2][3][6] |

| Appearance | Pink to off-white solid | [6] |

| Melting Point | -18.14 °C | [1][2][6] |

| Boiling Point | 281.8 °C at 760 mmHg (Predicted) | [1][2][6] |

| Density | 1.582 g/cm³ (Predicted) | [1][2][6] |

| Flash Point | 151.2 °C | [1] |

| pKa | -2.26 (Predicted) | [1][6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [1][6] |

The low melting point indicates that the compound may be liquid or a low-melting solid at room temperature. Its high boiling point suggests that vacuum distillation would be the preferred method for purification to avoid thermal decomposition. The predicted low pKa value is characteristic of the electron-withdrawing effects of the chlorine atoms and the trichloromethyl group, which significantly reduce the basicity of the pyridine nitrogen.

Synthesis and Manufacturing Protocols

2-Chloro-5-(trichloromethyl)pyridine is not a naturally occurring compound; it is synthesized through multi-step chemical processes. The choice of synthetic route is often dictated by the availability and cost of starting materials, reaction efficiency, and scalability.

Synthesis from 3-Methylpyridine (β-Picoline)

A common and well-documented pathway starts from 3-methylpyridine, also known as β-picoline.[6][10] This process involves a sequence of oxidation and chlorination steps designed to introduce the required substituents at specific positions on the pyridine ring.

Caption: Multi-step synthesis workflow from 3-Methylpyridine.

Protocol Breakdown:

-

Step 1: Synthesis of N-Oxygen-3-methylpyridine. [6][10]

-

Rationale: The oxidation of the pyridine nitrogen to an N-oxide is a critical activating step. The N-oxide group alters the electron density of the pyridine ring, directing subsequent electrophilic substitution (like chlorination) primarily to the 2- and 6-positions.

-

Methodology: 3-methylpyridine is reacted with an oxidizing agent, typically 60% hydrogen peroxide, using glacial acetic acid as the solvent. The reaction mixture is carefully heated to drive the reaction to completion, followed by workup to isolate the N-oxide product.

-

-

Step 2: Synthesis of 2-Chloro-5-methylpyridine. [6][10]

-

Rationale: With the N-oxide in place, a chlorinating agent is used to introduce a chlorine atom at the 2-position. Benzoyl chloride is an effective reagent for this "oriented chlorination."

-

Methodology: N-Oxygen-3-methylpyridine is treated with benzoyl chloride. This reaction proceeds via a rearrangement mechanism, ultimately yielding 2-chloro-5-methylpyridine. Purification is often achieved via complexation with copper(II) chloride followed by hydrolysis to release the purified product.[10]

-

-

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine. [6][10]

-